molecular formula C8H8N2OS B8515140 3-Isothiocyanato-6-methoxy-2-methylpyridine

3-Isothiocyanato-6-methoxy-2-methylpyridine

Cat. No.: B8515140
M. Wt: 180.23 g/mol
InChI Key: QNKUQNVBEFNMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-6-methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

3-isothiocyanato-6-methoxy-2-methylpyridine

InChI

InChI=1S/C8H8N2OS/c1-6-7(9-5-12)3-4-8(10-6)11-2/h3-4H,1-2H3

InChI Key

QNKUQNVBEFNMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-2-methylpyridin-3-amine (10.0 g, 0.0724 mol) in tetrahydrofuran (50 mL) and aqueous saturated sodium hydrogen carbonate (50 mL) was added thiophosgene (6.62 mL, 0.0868 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 hr. The mixture was extracted with ethyl acetate (×3). The combined organic layer was washed with brine (×1), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. To the residue was added n-hexane and the precipitate was removed by filtration and the filtrate was concentrated in vacuo. The residue was washed with cold-n-hexane to give the title compound as a pale yellow solid (5.35 g, 0.0297 mol, 41%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step Two
Yield
41%

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